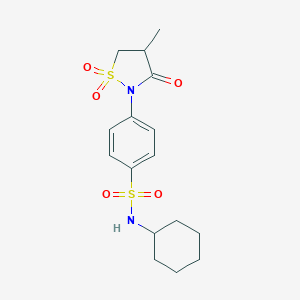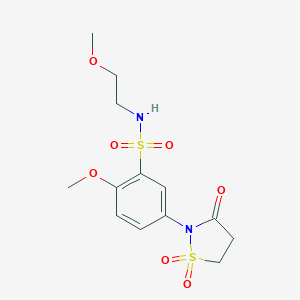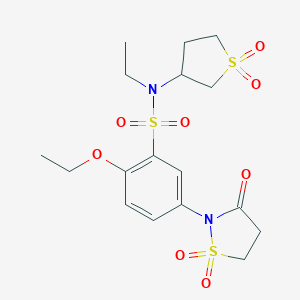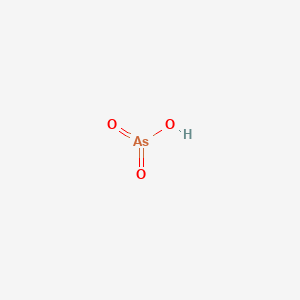
(2,6-Dichlorophenyl)morpholinoacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichlorophenyl)morpholinoacetonitrile, also known as DCAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCAM is a white crystalline solid that is soluble in organic solvents, and it is widely used in biochemical and physiological experiments.
作用机制
The mechanism of action of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the inhibition of specific proteins in the cell. (2,6-Dichlorophenyl)morpholinoacetonitrile binds to the active site of these proteins, preventing them from carrying out their normal functions. The exact mechanism of inhibition varies depending on the specific protein targeted by (2,6-Dichlorophenyl)morpholinoacetonitrile. However, it is generally believed that (2,6-Dichlorophenyl)morpholinoacetonitrile acts as a competitive inhibitor, blocking the substrate from binding to the protein.
生化和生理效应
(2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-inflammatory and anti-angiogenic effects. Furthermore, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to modulate the immune response, suggesting that it could be used as a potential immunosuppressive agent.
实验室实验的优点和局限性
One of the main advantages of using (2,6-Dichlorophenyl)morpholinoacetonitrile in lab experiments is its specificity. (2,6-Dichlorophenyl)morpholinoacetonitrile targets specific proteins, allowing researchers to study the effects of inhibiting these proteins in a controlled manner. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile is relatively easy to synthesize and purify, making it an attractive option for researchers. However, there are also limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile. One of the main limitations is its potential toxicity. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to be toxic to certain cell types, and caution should be taken when handling and using the compound.
未来方向
There are several future directions for research involving (2,6-Dichlorophenyl)morpholinoacetonitrile. One potential area of research is the development of (2,6-Dichlorophenyl)morpholinoacetonitrile derivatives with improved specificity and reduced toxicity. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used in combination with other compounds to enhance its anti-cancer properties. Finally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used as a tool for studying the role of specific proteins in other biological processes, such as neurodegenerative diseases.
Conclusion
In conclusion, (2,6-Dichlorophenyl)morpholinoacetonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, and it has been used as a tool for studying various biological processes. While there are limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile, it remains an attractive option for researchers due to its specificity and ease of synthesis. Future research involving (2,6-Dichlorophenyl)morpholinoacetonitrile could lead to the development of new treatments for cancer and other diseases.
合成方法
The synthesis of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the reaction of 2,6-dichlorobenzaldehyde with morpholine and acetonitrile in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of (2,6-Dichlorophenyl)morpholinoacetonitrile is typically around 70-80%, and the purity can be confirmed through various analytical techniques such as NMR and HPLC.
科学研究应用
(2,6-Dichlorophenyl)morpholinoacetonitrile has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of (2,6-Dichlorophenyl)morpholinoacetonitrile is in the field of cancer research. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile has been used to study the role of these proteins in other biological processes such as inflammation and angiogenesis.
属性
产品名称 |
(2,6-Dichlorophenyl)morpholinoacetonitrile |
|---|---|
分子式 |
C12H12Cl2N2O |
分子量 |
271.14 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
InChI 键 |
LXDHIYRLSSHAER-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)



![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
